molecular formula C8H10N2O B049253 2,6-Dimethylisonicotinamide CAS No. 113708-04-6

2,6-Dimethylisonicotinamide

Cat. No.: B049253
CAS No.: 113708-04-6
M. Wt: 150.18 g/mol
InChI Key: NLNDQHXIAGZYOC-UHFFFAOYSA-N
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Description

2,6-Dimethylisonicotinamide is a heterocyclic organic compound with the molecular formula C8H10N2O It is a derivative of isonicotinamide, characterized by the presence of two methyl groups at the 2 and 6 positions of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylisonicotinamide typically involves the reaction of 2,6-dimethylpyridine with isonicotinic acid or its derivatives. One common method is the amidation reaction, where 2,6-dimethylpyridine is reacted with isonicotinic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization and chromatography are common in industrial settings.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amide derivatives.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions where the amide group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Nucleophiles like amines, alcohols, or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products:

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Reduced amide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-Dimethylisonicotinamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds. It is also used in the study of reaction mechanisms and catalysis.

    Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,6-Dimethylisonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Isonicotinamide: An isomer of 2,6-Dimethylisonicotinamide with the carboxamide group in the 4-position of the pyridine ring.

    Nicotinamide: Another isomer with the carboxamide group in the 3-position.

    2,6-Dichloroisonicotinamide: A derivative with chlorine atoms at the 2 and 6 positions instead of methyl groups.

Comparison: this compound is unique due to the presence of methyl groups, which can influence its chemical reactivity and biological activity. Compared to isonicotinamide and nicotinamide, the methyl groups can enhance lipophilicity and potentially improve membrane permeability. The dichloro derivative, on the other hand, may exhibit different electronic properties and reactivity due to the presence of electronegative chlorine atoms.

Properties

IUPAC Name

2,6-dimethylpyridine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-5-3-7(8(9)11)4-6(2)10-5/h3-4H,1-2H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNDQHXIAGZYOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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